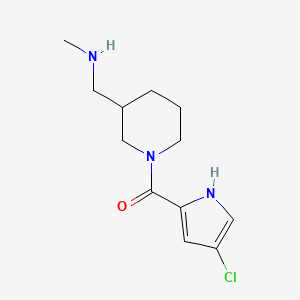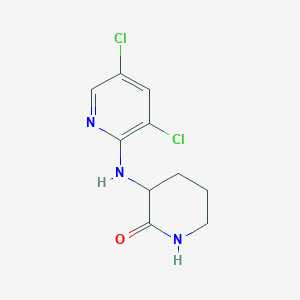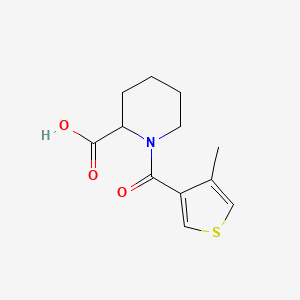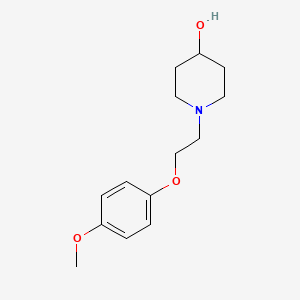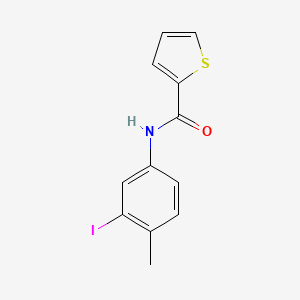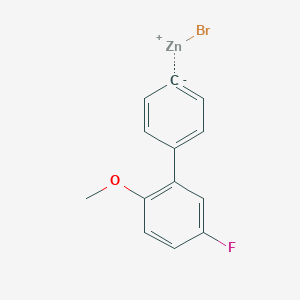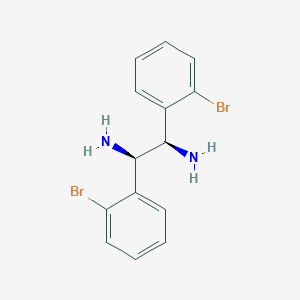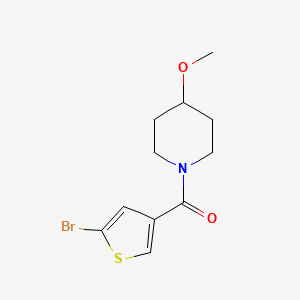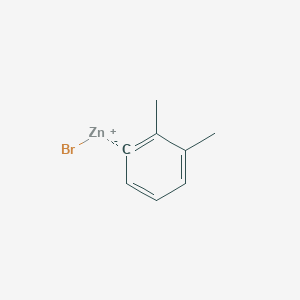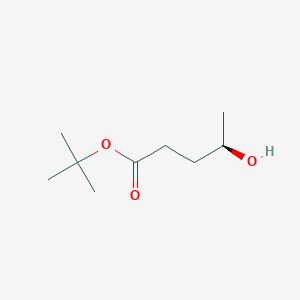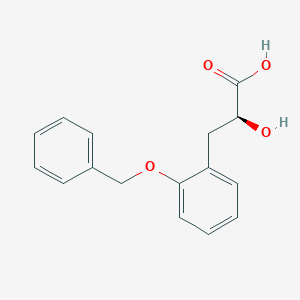
(S)-3-(2-(benzyloxy)phenyl)-2-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(2-(benzyloxy)phenyl)-2-hydroxypropanoic acid is an organic compound with a complex structure that includes a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-(benzyloxy)phenyl)-2-hydroxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and benzyl bromide.
Formation of Benzyloxy Group: The benzyloxy group is introduced by reacting 2-hydroxybenzaldehyde with benzyl bromide in the presence of a base like potassium carbonate.
Aldol Condensation: The resulting benzyloxybenzaldehyde undergoes an aldol condensation with an appropriate aldehyde or ketone to form the desired product.
Hydrolysis and Purification: The final step involves hydrolysis of the intermediate product to yield this compound, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-3-(2-(benzyloxy)phenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of benzyloxybenzoic acid or benzyloxybenzophenone.
Reduction: Formation of 2-hydroxyphenylpropanol.
Substitution: Formation of nitro or sulfonic acid derivatives of the phenyl ring.
科学的研究の応用
(S)-3-(2-(benzyloxy)phenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-3-(2-(benzyloxy)phenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.
類似化合物との比較
Similar Compounds
4-Benzyloxyphenylacetic acid: Similar structure but with the benzyloxy group at the para position.
2-Benzyloxyphenylacetic acid: Similar structure but with the benzyloxy group at the ortho position.
Uniqueness
(S)-3-(2-(benzyloxy)phenyl)-2-hydroxypropanoic acid is unique due to its specific stereochemistry and the presence of both a benzyloxy group and a hydroxypropanoic acid moiety. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C16H16O4 |
|---|---|
分子量 |
272.29 g/mol |
IUPAC名 |
(2S)-2-hydroxy-3-(2-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H16O4/c17-14(16(18)19)10-13-8-4-5-9-15(13)20-11-12-6-2-1-3-7-12/h1-9,14,17H,10-11H2,(H,18,19)/t14-/m0/s1 |
InChIキー |
SQUSTFPYVPZFBE-AWEZNQCLSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C[C@@H](C(=O)O)O |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B14892316.png)
![2-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14892318.png)
